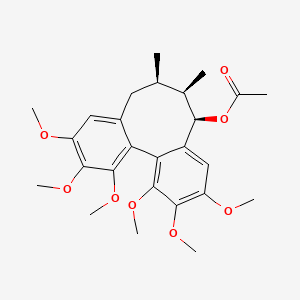
KadsufolinB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadsufolinB is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KadsufolinB involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the mechanochemical approach, which utilizes mechanical energy to induce chemical reactions. This method can effectively improve the dispersion and adsorption capacities of the compound . Another method involves the fusion of precursor materials with sodium hydroxide, followed by hydrothermal crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale mechanochemical processes or fusion methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled reaction conditions is crucial to achieving consistent quality in industrial production.
化学反応の分析
Types of Reactions: KadsufolinB undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.
科学的研究の応用
KadsufolinB has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its use as a biomarker. In medicine, this compound is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions .
作用機序
The mechanism of action of KadsufolinB involves its interaction with specific molecular targets and pathways. It acts as an adsorptive agent, binding to water, toxins, and bacteria, which contributes to its effects in reducing fluid loss and firming stools . The molecular targets and pathways involved in its action are still being studied, but it is known to interact with various cellular components and influence biochemical processes.
類似化合物との比較
KadsufolinB can be compared to other similar compounds such as kaolinite and halloysite. These compounds share some structural similarities but differ in their specific properties and applications. For example, kaolinite is a soft, earthy mineral used in ceramics and as a filler in paper production . Halloysite, on the other hand, is known for its tubular structure and is used in nanotechnology and drug delivery systems
Conclusion
This compound is a compound with diverse applications and significant potential in scientific research. Its unique properties and reactivity make it a valuable substance in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover even more uses and enhance our understanding of its mechanisms of action and potential benefits.
特性
分子式 |
C26H34O8 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
[(8R,9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] acetate |
InChI |
InChI=1S/C26H34O8/c1-13-10-16-11-18(28-4)23(30-6)25(32-8)20(16)21-17(22(14(13)2)34-15(3)27)12-19(29-5)24(31-7)26(21)33-9/h11-14,22H,10H2,1-9H3/t13-,14-,22-/m1/s1 |
InChIキー |
ISLQVAYBODUVGJ-XDEPDNQISA-N |
異性体SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@H]1C)OC(=O)C)OC)OC)OC)OC)OC)OC |
正規SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C)OC)OC)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


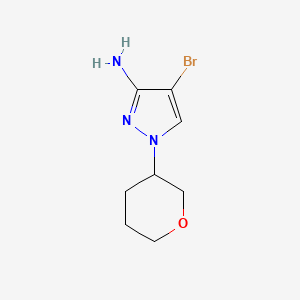

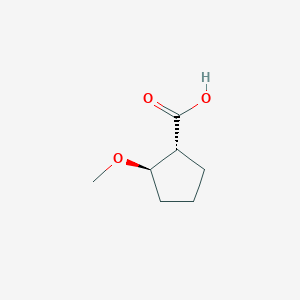
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
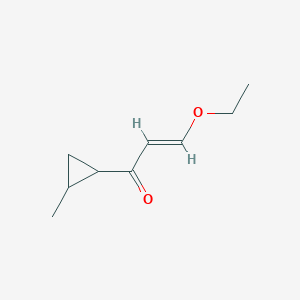
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
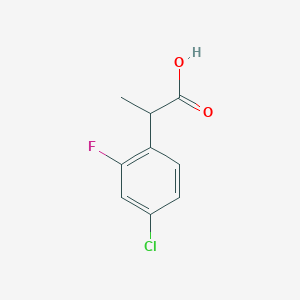
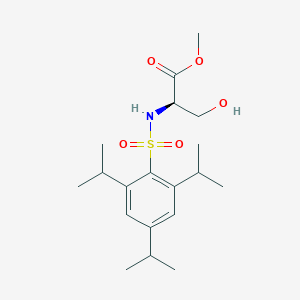
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)

